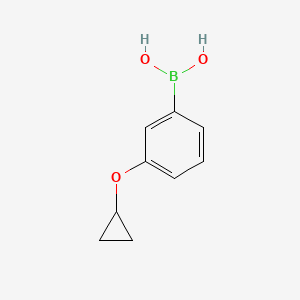

(3-Cyclopropoxyphenyl)boronic acid

Descripción general

Descripción

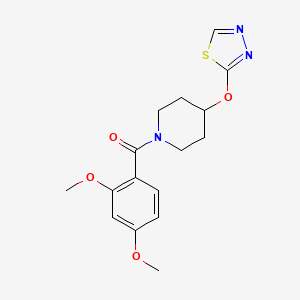

“(3-Cyclopropoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 808140-97-8 . It has a molecular weight of 178 and its IUPAC name is 3-(cyclopropyloxy)phenylboronic acid . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .

Synthesis Analysis

The primary method for the synthesis of boronic acids, including “this compound”, is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C9H11BO3 . The InChI code for this compound is 1S/C9H11BO3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8,11-12H,4-5H2 .Chemical Reactions Analysis

Boronic acids, including “this compound”, are widely used in Suzuki–Miyaura (SM) cross-coupling reactions . This is a transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It is stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Catalytic Applications

Boronic acids are versatile molecules used in catalytic reactions. For instance, they catalyze highly enantioselective aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015). Additionally, they are involved in reactions like hydrometallation, alkylations, and aldol-type reactions (Erker, 2005).

Stabilization of Unstable Boronic Acids

Unstable boronic acids, including cyclopropyl derivatives, can be stabilized through in situ slow release from air-stable MIDA boronates. This method transforms unstable boronic acids into highly effective building blocks for cross-coupling (Knapp, Gillis, & Burke, 2009).

Electrochemical Borylation

An innovative approach to the borylation of carboxylic acids involves electrochemical methods, converting them into boronic acids, a process that is both simple and scalable (Barton, Chen, Blackmond, & Baran, 2021).

Material Science Applications

Boron-based materials, like borophene, exhibit unique properties suitable for various applications, including supercapacitors, batteries, hydrogen storage, and biomedical uses (Ou, Wang, Yu, Liu, Tao, Ji, & Mei, 2021). Borophene, an allotrope of boron, has shown promise in fields such as electronics due to its metallic characteristics (Mannix, Zhou, Kiraly, Wood, Alducin, Myers, Liu, Fisher, Santiago, Guest, Yacaman, Ponce, Oganov, Hersam, & Guisinger, 2015).

Sensing Applications

Boronic acids are utilized in sensing applications due to their interactions with diols and strong Lewis bases, applicable in biological labeling, protein manipulation, and therapeutic development (Lacina, Skládal, & James, 2014).

Pharmaceutical Agents

Beyond their well-documented roles in synthetic organic chemistry, boronic acid compounds have been explored for their potential in developing enzyme inhibitors, cancer therapy agents, and as mimics for biologically important saccharides (Yang, Gao, & Wang, 2003).

Mecanismo De Acción

Target of Action

(3-Cyclopropoxyphenyl)boronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in these reactions .

Mode of Action

In Suzuki-Miyaura coupling reactions, the mode of action of this compound involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of carbon-carbon bonds in organic synthesis . The Suzuki-Miyaura coupling reaction, in which this compound plays a crucial role, is a key method for creating these bonds . The downstream effects of these reactions include the synthesis of a wide variety of organic compounds .

Pharmacokinetics

Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, the result of its action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air . .

Safety and Hazards

“(3-Cyclopropoxyphenyl)boronic acid” is associated with certain safety hazards. The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(3-Cyclopropoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully understand these effects.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or whether it has any effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(3-cyclopropyloxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8,11-12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNZZEIYAXQMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2824650.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2824653.png)

![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)

![4-(2-{[5-(diethylsulfamoyl)-1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2824658.png)

![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2824670.png)